

# An In-Depth Technical Guide to 2,2-Difluoropropylamine Hydrochloride

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## Compound of Interest

Compound Name: 2,2-Difluoropropylamine  
hydrochloride

Cat. No.: B1349931

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CAS Number: 868241-48-9

This technical guide provides a comprehensive overview of **2,2-Difluoropropylamine hydrochloride**, a valuable building block for researchers, scientists, and drug development professionals. The information presented herein covers its chemical and physical properties, safety and handling, and potential applications, with a focus on data relevant to synthetic chemistry and medicinal chemistry.

## Physicochemical Properties

**2,2-Difluoropropylamine hydrochloride** is a solid, typically appearing as a white to off-white crystalline powder.<sup>[1]</sup> The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.<sup>[1]</sup> A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **2,2-Difluoropropylamine Hydrochloride**

Property	Value	Source(s)
CAS Number	868241-48-9	[2][3]
Molecular Formula	C <sub>3</sub> H <sub>8</sub> ClF <sub>2</sub> N	[1][4]
Molecular Weight	131.55 g/mol	[4][5]
Appearance	White to off-white crystalline powder	[1]
Melting Point	235-239 °C	[6]
Boiling Point (of free amine)	78 °C	[6]
Solubility	Soluble in water and polar organic solvents.[3]	

## Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **2,2-Difluoropropylamine hydrochloride**. While specific spectral data with assigned peaks are not readily available in the public domain, typical chemical shifts for similar structures can be inferred.

### <sup>1</sup>H NMR Spectroscopy

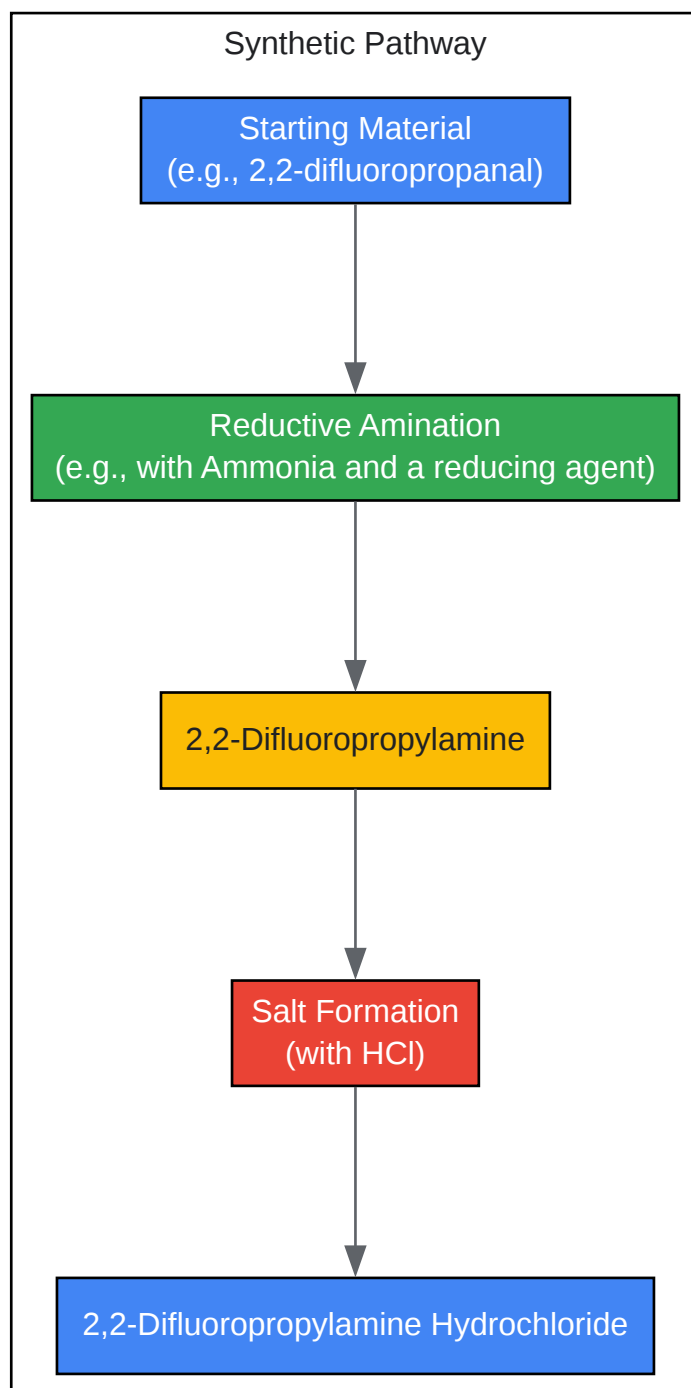
In a typical <sup>1</sup>H NMR spectrum, one would expect to see signals corresponding to the methyl (CH<sub>3</sub>) protons and the methylene (CH<sub>2</sub>) protons adjacent to the amino group. The signal for the methyl protons would likely appear as a triplet due to coupling with the adjacent fluorine atoms. The methylene protons would also exhibit complex splitting due to coupling with both the fluorine atoms and the protons of the amino group.

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum would show three distinct carbon signals. The carbon atom bonded to the two fluorine atoms would exhibit a triplet due to one-bond C-F coupling. The chemical shifts would be influenced by the strong electron-withdrawing effect of the fluorine atoms.

## Synthesis and Purification

While a specific detailed experimental protocol for the synthesis of **2,2-Difluoropropylamine hydrochloride** is not available in the reviewed literature, the general synthetic approach involves the introduction of the difluoroethylamino moiety to a suitable precursor. A plausible synthetic workflow is outlined below.



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Caption: Generalized synthetic workflow for **2,2-Difluoropropylamine hydrochloride**.

Purification of the final product would typically be achieved through recrystallization from a suitable solvent system to yield the crystalline hydrochloride salt.

## Applications in Research and Drug Development

**2,2-Difluoropropylamine hydrochloride** serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3]

The presence of the gem-difluoro group can significantly alter the physicochemical and biological properties of a molecule, often leading to:

- Increased metabolic stability: The strong carbon-fluorine bond can block sites of metabolism, prolonging the in vivo half-life of a drug candidate.
- Enhanced binding affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.
- Modified lipophilicity and pKa: The introduction of fluorine can fine-tune these properties to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

While specific examples of its direct incorporation into named drug candidates are not prevalent in the searched literature, its utility as a synthetic intermediate is highlighted by its commercial availability from numerous chemical suppliers catering to the research and development sector.

## Safety and Handling

**2,2-Difluoropropylamine hydrochloride** is classified as harmful and an irritant.[6] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

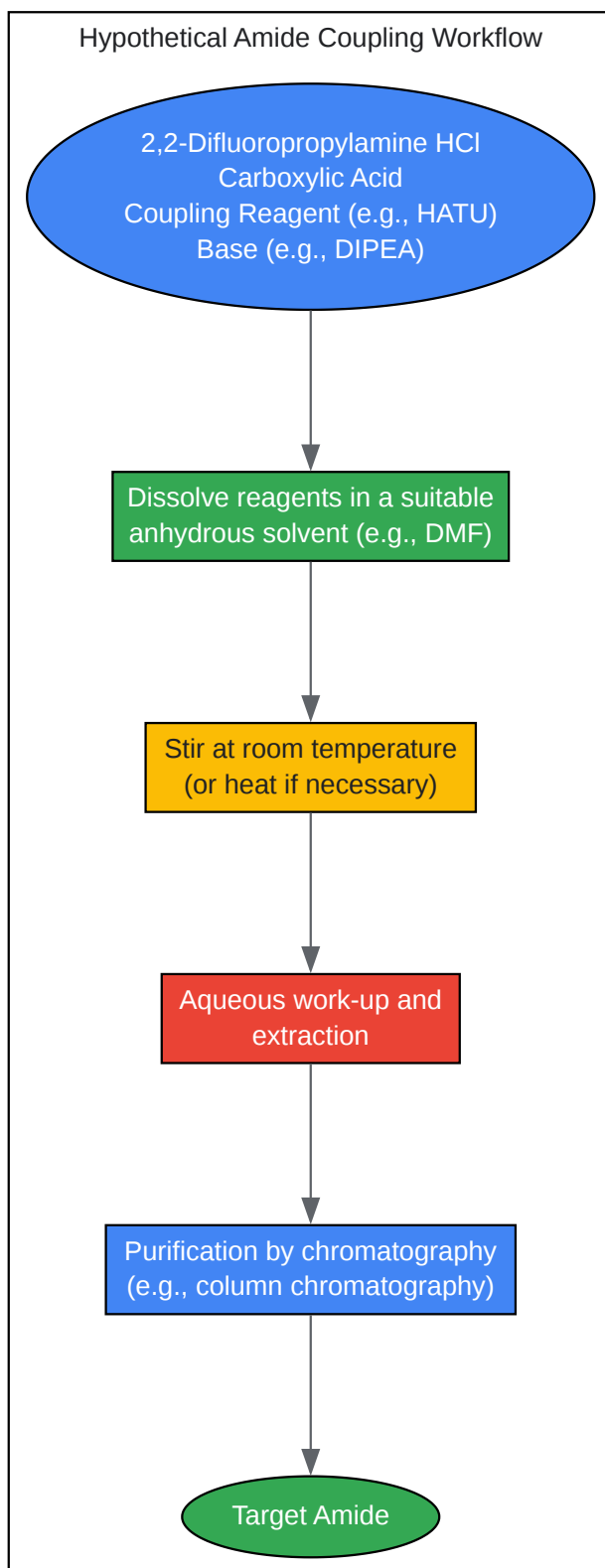
Table 2: Hazard Identification

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

## Experimental Protocols

Due to the proprietary nature of much of the research in drug development, detailed, publicly available experimental protocols for the use of **2,2-Difluoropropylamine hydrochloride** are scarce. Researchers utilizing this compound would typically adapt general synthetic methodologies for amine chemistry, such as amide bond formation, alkylation, and arylation reactions, to incorporate the 2,2-difluoropropylamino moiety into their target structures. An illustrative experimental workflow for a hypothetical amide coupling is provided below.



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Caption: Illustrative workflow for a typical amide coupling reaction.

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for professional scientific guidance and a thorough review of the relevant safety data sheets.

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## References

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